6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)
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Overview
Description
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) is a complex organic compound that features a biphenyl group linked to a triazine ring, which is further connected to two methoxycyclohexadienone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with distinct chemical properties.
Uniqueness
6,6’-[6-([1,1’-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
648432-29-5 |
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Molecular Formula |
C29H23N3O4 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4-methoxyphenyl)-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]-5-methoxyphenol |
InChI |
InChI=1S/C29H23N3O4/c1-35-21-12-14-23(25(33)16-21)28-30-27(20-10-8-19(9-11-20)18-6-4-3-5-7-18)31-29(32-28)24-15-13-22(36-2)17-26(24)34/h3-17,33-34H,1-2H3 |
InChI Key |
JGBYNRLFKATOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)O)O |
Origin of Product |
United States |
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